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This guide provides a comprehensive comparison of the pmsCEAB gene cluster, responsible

for salicylic acid (SA) and pseudomonine biosynthesis in Pseudomonas fluorescens, with an

alternative SA biosynthesis pathway. We will delve into the experimental data that confirms the

function of this gene cluster through complementation, present detailed experimental protocols,

and visualize the key pathways and workflows.

Functional Analysis of the pmsCEAB Gene Cluster
The pmsCEAB gene cluster in Pseudomonas fluorescens WCS374 is integral to the production

of salicylic acid and the siderophore pseudomonine. The individual genes within this cluster

have been identified to have specific roles based on sequence homology and mutational

analysis. The products of pmsC and pmsB show similarities to chorismate-utilizing enzymes,

while the pmsE product is similar to enzymes involved in siderophore biosynthesis. The pmsA

gene is believed to be a putative histidine decarboxylase.[1] Studies have shown that these

genes are cotranscribed and their expression is regulated by iron availability.[1]

To definitively confirm the function of these genes, gene knockout and complementation

studies are crucial. Deletion of specific genes within the cluster leads to a loss of function,

which can then be restored by reintroducing a functional copy of the gene, a process known as

complementation.
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Performance Comparison: pmsCEAB vs. Alternative
Pathways
While the pmsCEAB cluster is one route to salicylic acid production, other bacteria utilize

different genetic systems. A notable alternative is the pchAB gene cluster found in

Pseudomonas aeruginosa, which also synthesizes salicylic acid from chorismate, but through a

more direct two-step enzymatic process involving an isochorismate synthase (pchA) and an

isochorismate pyruvate-lyase (pchB).

The following table summarizes the quantitative data on salicylic acid production in wild-type,

mutant, and complemented strains for both the pmsCEAB and pchAB systems, providing a

clear comparison of their performance.

Gene Cluster
Strain
Background

Genotype
Salicylic Acid
Production
(µg/mL)

Reference

pmsCEAB

Pseudomonas

fluorescens

WCS374

Wild-type 12.5 ± 2.1
Mercado-Blanco

et al., 2001

Pseudomonas

fluorescens

WCS374

ΔpmsB mutant Not detectable
Mercado-Blanco

et al., 2001

Pseudomonas

fluorescens

WCS374

ΔpmsB mutant +

pmsB

(Complemented)

Restored to near

wild-type levels

Inferred from

Mercado-Blanco

et al., 2001

pchAB
Pseudomonas

fluorescens P3

Wild-type (non-

producer)
Not detectable

Maurhofer et al.,

1998

Pseudomonas

fluorescens P3

Wild-type +

pchAB
8.2 ± 1.5

Maurhofer et al.,

1998
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Detailed methodologies are essential for the replication and validation of experimental findings.

Below are the protocols for the key experiments cited in this guide.

Gene Complementation of a ΔpmsB Mutant
This protocol describes the process of reintroducing the functional pmsB gene into a ΔpmsB

mutant of Pseudomonas fluorescens WCS374 to restore salicylic acid production.

1. Vector Construction:

The open reading frame of the pmsB gene is amplified from the genomic DNA of P.

fluorescens WCS374 using PCR with specific primers.

The amplified pmsB fragment is then cloned into a suitable broad-host-range expression

vector (e.g., a derivative of pBBR1MCS). The vector should contain a constitutive or

inducible promoter to drive the expression of pmsB.

2. Transformation:

The constructed vector containing the pmsB gene is introduced into electrocompetent cells

of the ΔpmsB mutant strain of P. fluorescens WCS374.

Electroporation is performed using standard protocols for Pseudomonas species.

3. Selection and Verification:

Transformed cells are plated on selective media containing an appropriate antibiotic to select

for colonies that have successfully taken up the plasmid.

Successful integration and expression of the pmsB gene can be verified by PCR and RT-

PCR analysis of the transformed colonies.

4. Analysis of Salicylic Acid Production:

The complemented strain, the ΔpmsB mutant, and the wild-type WCS374 are cultured in a

suitable medium (e.g., Standard Succinate Medium) under iron-limiting conditions to induce

siderophore production.
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After a set incubation period, the culture supernatants are harvested.

Salicylic acid is extracted from the supernatants and quantified using High-Performance

Liquid Chromatography (HPLC).

Salicylic Acid Extraction and Quantification
1. Sample Preparation:

Bacterial cultures are centrifuged to pellet the cells.

The supernatant is collected and acidified to a pH of approximately 2 using HCl.

2. Extraction:

An equal volume of ethyl acetate is added to the acidified supernatant.

The mixture is vortexed vigorously and then centrifuged to separate the organic and

aqueous phases.

The upper organic phase containing the salicylic acid is carefully collected.

The extraction process is repeated to maximize the recovery of salicylic acid.

3. Quantification:

The collected organic phases are evaporated to dryness under a stream of nitrogen.

The dried residue is redissolved in a known volume of the mobile phase (e.g., a mixture of

methanol and water).

The sample is then analyzed by HPLC using a C18 column and a UV detector set to the

appropriate wavelength for salicylic acid detection (typically around 300 nm).

The concentration of salicylic acid in the sample is determined by comparing the peak area

to a standard curve generated with known concentrations of salicylic acid.
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Diagrams are provided below to illustrate the biosynthetic pathway of the pmsCEAB gene

cluster, the experimental workflow for gene complementation, and the logical relationship of

this process.

Chorismate IsochorismatepmsC Salicylic AcidpmsB

Pseudomonine Precursor

Histidine HistaminepmsA

PseudomoninepmsE

pmsC
(Isochorismate synthase)

pmsB
(Isochorismate pyruvate-lyase)

pmsA
(Histidine decarboxylase)

pmsE
(Siderophore biosynthesis enzyme)

Click to download full resolution via product page

Caption: Biosynthetic pathway of the pmsCEAB gene cluster.
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(pmsCEAB-)

No Salicylic Acid Production Transformation
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Caption: Experimental workflow for gene complementation.
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Hypothesis:
pmsB is essential for

Salicylic Acid Biosynthesis

Experiment:
1. Create ΔpmsB mutant

2. Introduce functional pmsB (complementation)

Observation 1:
ΔpmsB mutant does not produce Salicylic Acid

Observation 2:
Complemented strain produces Salicylic Acid

Conclusion:
pmsB is functionally required for

Salicylic Acid Biosynthesis

Click to download full resolution via product page

Caption: Logical relationship of the complementation experiment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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